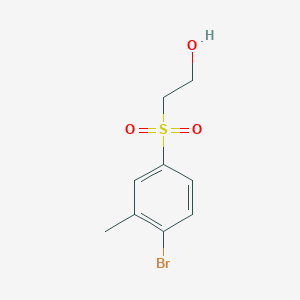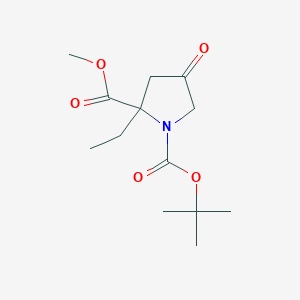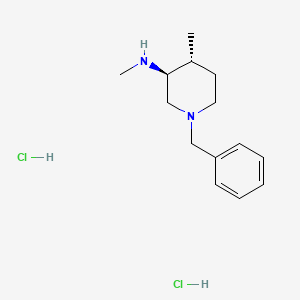
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride
Vue d'ensemble
Description
“2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride” is a nitrogen-containing organic compound that belongs to the class of pyrazole derivatives . It has a molecular weight of 227.09 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10N4O.2ClH/c1-10-3-2-5(9-10)8-6(11)4-7;;/h2-3H,4,7H2,1H3,(H,8,9,11);2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including structures similar to 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride, are extensively studied in medicinal chemistry due to their broad biological activities. Pyrazoles are recognized as pharmacophores, crucial for developing biologically active compounds. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The significance of pyrazole derivatives is further emphasized by the success of pyrazole COX-2 inhibitors, showcasing their potential in drug discovery and development. The synthesis of these derivatives often involves condensation followed by cyclization processes, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This approach allows the integration of pyrazole moieties with various heterocyclic systems, offering a versatile platform for designing new biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis of pyrazole derivatives, including compounds similar to this compound, has garnered attention for its efficiency and economy. This approach, known for its pot, atom, and step economy (PASE), is increasingly popular in synthesizing biologically active molecules containing the pyrazole moiety. Recent advancements in this field have led to the development of pyrazole derivatives with a range of activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, among others. The versatility of the pyrazole core, combined with the efficiency of multicomponent reactions (MCRs), underscores the potential of these compounds in pharmaceutical research and drug development (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to have a broad spectrum of biological activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biological processes .
Result of Action
Pyrazole derivatives have been found to have a broad spectrum of biological activities .
Analyse Biochimique
Biochemical Properties
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can alter the activity of the target proteins, thereby affecting various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, which are essential for transmitting information from the cell surface to the interior. This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth, differentiation, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it may inhibit certain kinases, preventing them from phosphorylating their target proteins, which can lead to changes in cell signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting healthy metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the overall metabolic balance within cells. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes .
Propriétés
IUPAC Name |
2-amino-N-(1-methylpyrazol-3-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-10-3-2-5(9-10)8-6(11)4-7;;/h2-3H,4,7H2,1H3,(H,8,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZCYBDLKQMPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)
![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)
![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)




![tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1383236.png)



